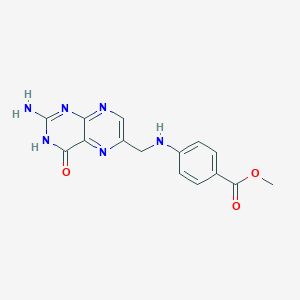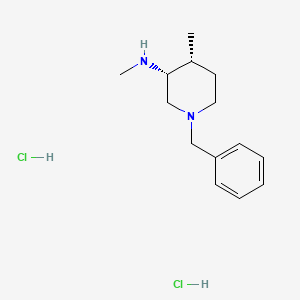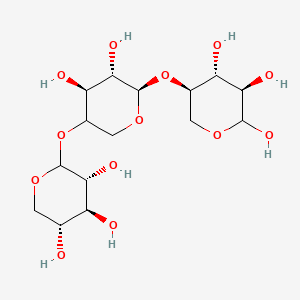
JWH-250 (Indole-d5) 4-Hydroxypentyl (100 µg/mL in Methanol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
JWH-250 (Indole-d5) 4-Hydroxypentyl (100 µg/mL in Methanol) is a certified reference material . It is a monohydroxy analog and a primary urinary metabolite of JWH-250 , a synthetic cannabinoid found in several blends of the herbal mixture Spice . The biomarker is also referred to as the omega-1 hydroxy metabolite of JWH-250 .
Molecular Structure Analysis
The empirical formula of JWH-250 (Indole-d5) 4-Hydroxypentyl (100 µg/mL in Methanol) is C22H20D5NO3 . Its molecular weight is 356.47 . The SMILES string representation of its structure is [2H]C1=C (C (CC2=C (OC)C=CC=C2)=O)C3=C (N1CCCC ©O)C ( [2H])=C ( [2H])C ( [2H])=C3 [2H] .Physical And Chemical Properties Analysis
JWH-250 (Indole-d5) 4-Hydroxypentyl (100 µg/mL in Methanol) is a liquid . It is stored at a temperature of -20°C . It is suitable for gas chromatography (GC) and liquid chromatography (LC) techniques .Aplicaciones Científicas De Investigación
Metabolic Profiling and Differentiation
- A study demonstrated the identification of major urinary metabolites of JWH-250 and other synthetic cannabinoids. It revealed specific metabolites that could be used to differentiate between the intake of different synthetic cannabinoids like JWH-018 and AM-2201, highlighting the utility of JWH-250 (Indole-d5) 4-Hydroxypentyl in understanding the metabolism and distinguishing between different synthetic cannabinoid abuses (Jang et al., 2014).
Chromatography and Mass Spectrometry Applications
- Research has leveraged gas and liquid chromatography-mass spectrometry to study the metabolism of JWH-250. It identified a series of metabolites in urine and serum samples, which are crucial for determining the consumption of this drug. The study highlights the role of JWH-250 in the advancement of analytical techniques for drug consumption analysis (Grigoryev et al., 2011).
Diagnostic and Biomarker Discovery
- JWH-250 has implications in the field of diagnostic and biomarker discovery. For instance, indole metabolites, which are structurally related to JWH-250, have been explored as potential biomarkers for various non-infection diseases. The study emphasizes the importance of understanding the metabolic pathways and profiles of substances like JWH-250 in the development of novel diagnostic tools and therapeutic strategies (Beloborodova et al., 2020).
Methanol-based Applications
- Given that JWH-250 is dissolved in methanol for certain applications, studies focusing on methanol's role in energy and catalysis are also relevant. For instance, methanol is a significant substrate in fuel cell technologies, and understanding its reactions and crossover effects is crucial for improving energy systems, which could indirectly relate to the usage of JWH-250 in methanol (Heinzel & Barragán, 1999).
Propiedades
Número CAS |
1782062-60-5 |
|---|---|
Nombre del producto |
JWH-250 (Indole-d5) 4-Hydroxypentyl (100 µg/mL in Methanol) |
Fórmula molecular |
C₂₂H₂₀D₅NO₃ |
Peso molecular |
356.47 |
Sinónimos |
1-[1-(4-Hydroxypentyl)-1H-indol-d5-3-yl]-2-(2-methoxyphenyl)-ethanone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



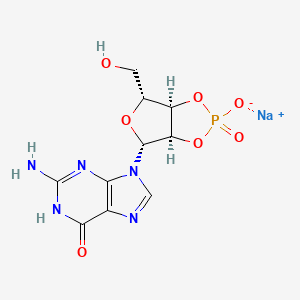
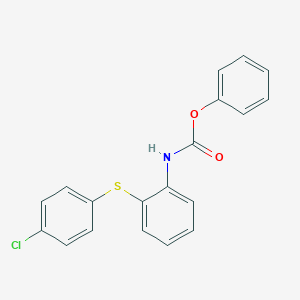
![(2S,5R)-6-Hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide](/img/structure/B1144885.png)
